Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate
Description
Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate is a fluorinated heterocyclic compound featuring a 1,2,3-triazole core substituted with a hydroxyl group at position 5, a methyl ester at position 4, and a 3-(trifluoromethyl)phenyl group at position 1 (Figure 1). This compound has been listed as discontinued by CymitQuimica, though its structural features remain of interest for comparative studies with analogous triazole derivatives .
Properties
IUPAC Name |
methyl 5-oxo-1-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c1-20-10(19)8-9(18)17(16-15-8)7-4-2-3-6(5-7)11(12,13)14/h2-5,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPBSQIYUYWGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN(C1=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137326 | |
| Record name | Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-64-3 | |
| Record name | Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction conditions are employed to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include various substituted triazoles, ketones, aldehydes, and reduced triazole derivatives .
Scientific Research Applications
Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials and coatings.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Triazole Derivatives
Key Observations :
Triazole Ring Substitution Pattern: The target compound’s 1,2,3-triazole scaffold differs from the 1,2,4-triazole in the ethyl analog (Table 1, Row 2).
Ester Group and Hydroxyl Functionality: The methyl ester at position 4 in the target compound contrasts with the ethyl ester in the 1,2,4-triazole analog. Methyl esters generally exhibit faster metabolic hydrolysis than ethyl esters, affecting pharmacokinetics. The hydroxyl group at position 5 introduces polarity, enhancing aqueous solubility compared to non-hydroxylated analogs like those in .
Trifluoromethyl vs. Sulfonyl/Carbonyl Linkages :
- The -CF₃ group in the target compound increases lipophilicity, favoring membrane permeability. In contrast, sulfonyl (-SO₂-) and carbonyl amide (-CONH-) linkages in analogs influence specificity: sulfonyl derivatives exhibit higher target selectivity due to stronger electrostatic interactions .
Biological Implications: While specific bioactivity data for the target compound are unavailable, highlights that minor substituent changes (e.g., sulfonyl vs. carbonyl amide) significantly modulate potency and specificity. This suggests that the target compound’s hydroxyl and trifluoromethyl groups may similarly fine-tune its interactions .
Biological Activity
Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate (CAS: 924861-64-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazoles, which are known for their significant pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable moiety in drug design. The empirical formula is , with a molecular weight of 299.2 g/mol.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of appropriate azides and alkynes under copper-catalyzed conditions (click chemistry). The synthesis process includes:
- Preparation of Triazole Ring : Utilizing azide and alkyne components.
- Formation of the Carboxylate Group : Introducing methyl ester functionalities through esterification reactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:
- Inhibition against Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Activity against Escherichia coli : Demonstrated effective bactericidal properties.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 and HepG2. The mechanism appears to involve:
- Thymidylate Synthase Inhibition : Similar to other triazole derivatives, it inhibits thymidylate synthase, crucial for DNA synthesis.
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antiproliferative Effects : A study reported an IC50 value of 2.6 µM against HCT-116 cells, indicating strong antiproliferative activity .
- Mechanistic Insights : Molecular docking studies suggest strong binding affinity to thymidylate synthase, supporting its role as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via Huisgen 1,3-dipolar cycloaddition between azides and alkynes. For example:
React 3-(trifluoromethyl)phenyl azide with methyl propiolate under copper(I)-catalyzed conditions to form the triazole core.
Hydroxylate the C5 position using oxidative conditions (e.g., KMnO₄/H₂SO₄).
- Characterization :
- NMR : Confirm regioselectivity of the triazole ring (C4 vs. C5 substitution) via -NMR chemical shifts (C5 protons resonate at δ 8.1–8.3 ppm).
- XRD : Resolve ambiguities in substituent positioning using single-crystal X-ray diffraction (e.g., SHELXL refinement ).
- Key Challenges : Regiochemical control during cycloaddition; purity optimization of hydroxylation steps.
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
- Procedure :
Grow single crystals via slow evaporation in ethanol/water.
Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Solve structures with SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
- Validation :
- Use WinGX/ORTEP for anisotropic displacement ellipsoid visualization and geometry analysis (e.g., bond-length outliers >3σ) .
- Example Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 (high-resolution) |
| C–F bond length | 1.33–1.35 Å |
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data, such as disordered trifluoromethyl groups?
- Approach :
Apply TWIN/BASF commands in SHELXL to model disorder (split positions for F atoms).
Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) .
- Case Study : In analogous triazoles, the trifluoromethyl group exhibits rotational disorder; refine occupancy ratios (e.g., 60:40) and apply restraints to C–F bond distances .
Q. What electronic effects does the 3-(trifluoromethyl)phenyl group impart on the triazole core’s reactivity?
- Mechanistic Insights :
- The –CF₃ group is strongly electron-withdrawing, lowering the LUMO of the triazole and enhancing electrophilicity at C4.
- DFT Calculations (e.g., Gaussian 16): Predict nucleophilic attack sites using electrostatic potential maps.
- Experimental Validation :
- Compare reaction rates with non-fluorinated analogs (e.g., methyl 5-hydroxy-1-phenyltriazole-4-carboxylate).
- Monitor substituent effects via Hammett σₚ constants (σₚ for –CF₃ ≈ 0.54) .
Q. How can this compound serve as a precursor for bioactive molecules, and what pharmacological targets are plausible?
- Design Strategy :
Functionalize the hydroxyl group (C5) via Mitsunobu reactions to introduce sulfonamide or phosphonate moieties.
Screen derivatives against mitochondrial complex IV (cytochrome c oxidase) or ryanodine receptors, based on structural analogs in pesticide patents .
- Data Analysis :
| Derivative | IC₅₀ (Mitochondrial Complex IV) |
|---|---|
| Parent compound | >100 µM |
| Sulfonamide analog | 12.3 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
